molecular formula C20H20N4O B2553582 3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2200402-81-7

3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one

Cat. No.: B2553582
CAS No.: 2200402-81-7
M. Wt: 332.407
InChI Key: MKXVMGPNFOZXAE-UHFFFAOYSA-N
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Description

3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactionsThe final step involves the coupling of the diphenylpropanone group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds[5][5].

Scientific Research Applications

3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and azetidine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-12-11-21-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXVMGPNFOZXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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